Oleoyl Ethyl Amide

Description

Classification and Context of N-Acylethanolamines and Related Fatty Acid Amides in Biological Systems

Fatty acid amides (FAAs) are broadly categorized into two main groups: N-acylethanolamines (NAEs) and fatty acid primary amides (FAPAs). NAEs are formed from the combination of a fatty acid and ethanolamine (B43304). nih.gov A prominent example of an NAE is N-arachidonoylethanolamine, more commonly known as anandamide (B1667382), which is an endogenous ligand for the cannabinoid receptors. universiteitleiden.nl Other significant NAEs include N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), which are involved in a variety of cellular functions. nih.gov

FAPAs, on the other hand, consist of a fatty acid linked to a primary amine. nih.gov The most well-known FAPA is oleamide (B13806), which was first identified as a sleep-inducing substance. researchgate.net Oleoyl (B10858665) Ethyl Amide (OEtA) is structurally related to these compounds, being the ethyl amide derivative of oleic acid. Its significance lies in its role as a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). apexbt.comcaymanchem.com FAAH is the primary enzyme responsible for the degradation of NAEs, including anandamide. universiteitleiden.nl By inhibiting FAAH, Oleoyl Ethyl Amide effectively increases the levels of these endogenous signaling lipids. caymanchem.com

| Class | Compound Name | Abbreviation | Key Biological Role |

|---|---|---|---|

| N-Acylethanolamine (NAE) | Anandamide (N-arachidonoylethanolamine) | AEA | Endocannabinoid signaling |

| N-Acylethanolamine (NAE) | N-palmitoylethanolamine | PEA | Anti-inflammatory, analgesic |

| N-Acylethanolamine (NAE) | N-oleoylethanolamine | OEA | Satiety regulation, anti-inflammatory |

| Fatty Acid Primary Amide (FAPA) | Oleamide | Sleep induction | |

| Fatty Acid Ethyl Amide | This compound | OEtA | FAAH inhibitor |

Historical Perspectives on the Discovery and Initial Characterization of this compound and Its Endogenous Analogues in Academic Research

The journey to understanding this compound is intertwined with the broader history of the endocannabinoid system. A pivotal moment in this field was the identification of the first cannabinoid receptor (CB1) in 1988. nih.gov This was followed by the discovery of anandamide in 1992, revealing an endogenous system that could be modulated by lipids. nih.gov

The discovery of FAAH as the enzyme responsible for anandamide breakdown opened the door for the development of inhibitors as a therapeutic strategy. cnreagent.com Early research into FAAH inhibitors often involved modifying the structure of natural FAAH substrates like oleic acid. researchgate.net This line of inquiry led to the synthesis and characterization of compounds like this compound.

An early key report on the activity of this compound was presented at the 14th Annual Symposium on the Cannabinoids in 2004. caymanchem.com This research highlighted this compound as a potent FAAH inhibitor with analgesic properties that could modulate the levels of endogenous cannabinoids such as anandamide, oleoylethanolamide, and 2-arachidonoylglycerol (B1664049) in the brain. caymanchem.com A significant finding in its initial characterization was its high selectivity for FAAH, with no significant binding to the cannabinoid receptors CB1 or CB2. apexbt.comcaymanchem.com This selectivity distinguishes it from direct-acting cannabinoid agonists and makes it a valuable tool for studying the specific roles of FAAH and its substrates.

Conceptual Framework of Endogenous Lipid Signaling Molecules in Physiological Regulation Research

Endogenous lipid signaling molecules represent a departure from the classical model of neurotransmission. Unlike neurotransmitters that are stored in vesicles and released upon stimulation, many lipid signaling molecules are synthesized "on-demand" from membrane precursors. nih.gov These lipid messengers can often diffuse through cell membranes to act on intracellular or nearby cell surface receptors. nih.gov

The endocannabinoid system is a prime example of this conceptual framework. The "on-demand" synthesis of anandamide and other NAEs allows for a localized and transient signaling response. The activity of these signaling lipids is tightly controlled by their rapid degradation, primarily by FAAH. nih.gov

Selective FAAH inhibitors like this compound are crucial research tools within this framework. By preventing the breakdown of endogenous FAAH substrates, these inhibitors allow researchers to amplify and prolong the natural signaling of these lipids in specific tissues and pathways. nih.gov This approach, often referred to as "endocannabinoid tone enhancement," provides a more nuanced way to study the physiological roles of the endocannabinoid system compared to the administration of exogenous, direct-acting receptor agonists. The selectivity of this compound for FAAH allows for the specific investigation of the consequences of elevated levels of FAAH substrates, without the confounding effects of direct receptor activation. apexbt.com

Detailed Research Findings on this compound

Research has established this compound as a highly potent and selective inhibitor of FAAH, with significant effects on the levels of endogenous fatty acid amides and demonstrable in vivo activity.

Biochemical Properties and Mechanism of Action

The primary mechanism of action of this compound is the potent inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH). apexbt.com In vitro studies using rat brain homogenates have determined its IC50 (the concentration required to inhibit 50% of the enzyme's activity) to be 5.25 nM. apexbt.comcaymanchem.com This high potency indicates a strong interaction with the enzyme.

Crucially, the inhibitory action of this compound is highly selective. Studies have shown that it does not bind to the cannabinoid receptors CB1 and CB2, nor does it inhibit other related enzymes such as acidic PEAase. apexbt.comcaymanchem.com This selectivity is a key feature, as it allows for the targeted modulation of the endocannabinoid system by preventing the degradation of FAAH's natural substrates.

| Parameter | Value | Source/Assay Conditions |

|---|---|---|

| FAAH Inhibition (IC50) | 5.25 nM | Rat brain homogenates |

| CB1 Receptor Binding | No significant binding | N/A |

| CB2 Receptor Binding | No significant binding | N/A |

| Chemical Formula | C20H39NO | N/A |

| CAS Number | 85075-82-7 | N/A |

In Vivo Research Findings

The potent and selective FAAH inhibition by this compound translates to significant physiological effects in vivo. By preventing the breakdown of endogenous fatty acid amides, its administration leads to an increase in their local concentrations, resulting in analgesic and anxiolytic effects. apexbt.com

For instance, research has shown that this compound can modulate the levels of anandamide, oleoylethanolamide, and 2-arachidonoylglycerol in the brain. caymanchem.com While specific quantitative data on the magnitude of these increases with this compound are not widely published, studies with other FAAH inhibitors like URB597 have demonstrated significant elevations in these endocannabinoids in various brain regions. For example, administration of URB597 has been shown to increase hippocampal levels of anandamide by 57.5%, OEA by 475.6%, and PEA by 986.6%. nih.gov It is expected that this compound would produce similar, dose-dependent increases in these signaling lipids.

Furthermore, in vivo studies in animal models have demonstrated the therapeutic potential of this compound. For example, chronic administration to female rats was shown to reduce bladder overactivity and alter sensory urodynamic parameters. nih.gov This suggests a role for the endocannabinoid system in the regulation of bladder function, which can be effectively probed using a selective FAAH inhibitor like this compound.

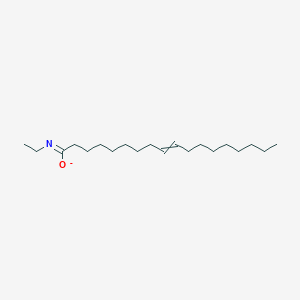

Structure

2D Structure

Properties

IUPAC Name |

N-ethyloctadec-9-enimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJYYCFYGXPUMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=NCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38NO- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703034 | |

| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85075-82-7 | |

| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Targets and Receptor Mediated Signaling of Oleoyl Ethyl Amide and Its Analogues

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Agonism

Oleoyl (B10858665) Ethanolamide is a well-established endogenous agonist of PPAR-α, a transcription factor that plays a crucial role in the regulation of lipid metabolism. nih.govwikipedia.orggoogle.com The binding of OEA to PPAR-α initiates a series of molecular events that ultimately modulate the expression of genes involved in various metabolic pathways. nih.govnih.gov

Mechanisms of PPAR-α Activation and Transcriptional Regulation of Gene Expression

Upon entering the cell, OEA binds to the ligand-binding domain of PPAR-α. psu.edu This binding induces a conformational change in the receptor, leading to its activation. The activated PPAR-α then forms a heterodimer with the Retinoid X Receptor (RXR). genecards.orgabcam.com This PPAR-α/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. abcam.com

This binding event recruits a complex of coactivator proteins, which facilitates the transcription of genes involved in several aspects of lipid metabolism. genecards.org Research in rodent models has shown that OEA administration leads to the increased expression of genes responsible for fatty acid uptake and transport, such as fatty acid translocase (FAT/CD36) and fatty acid transport protein. nih.govresearchgate.net Furthermore, OEA upregulates the expression of enzymes involved in mitochondrial β-oxidation, the process by which fatty acids are broken down to produce energy. researchgate.nettandfonline.com For instance, studies have demonstrated an increase in the mRNA levels of carnitine-palmitoyltransferase-1 (CPT-1) and mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHMG-CoA Syn) in response to OEA. jst.go.jp

In addition to stimulating gene expression, PPAR-α activation by OEA can also lead to the repression of certain genes. For example, in the small intestine of mice, OEA has been shown to repress the expression of inducible nitric oxide synthase (iNOS), an enzyme that may contribute to the stimulation of feeding. nih.gov This transcriptional regulation is a key mechanism through which OEA exerts its effects on satiety and body weight. nih.gov

PPAR-α in Lipid Metabolism and Macrophage Polarization Research

The role of PPAR-α as a key regulator of lipid metabolism is well-documented. plos.orgsciopen.com Activation of PPAR-α by agonists like OEA stimulates the breakdown of fats (lipolysis) and the burning of fatty acids for energy (β-oxidation). plos.orgcaldic.com This leads to a reduction in the levels of circulating triglycerides and cholesterol. nih.gov

Recent research has also highlighted the crucial role of PPAR-α in modulating inflammation, particularly through its influence on macrophage polarization. Macrophages are immune cells that can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2).

OEA has been shown to promote the polarization of macrophages towards the M2 phenotype, which is associated with tissue repair and resolution of inflammation. mdpi.comnih.gov This effect is mediated through the activation of the PPAR-α signaling pathway. mdpi.comresearchgate.net In experimental models of atherosclerosis, OEA has been found to inhibit the formation of atherosclerotic plaques by promoting M2 macrophage polarization and inhibiting M1 polarization through the AMPK-PPARα pathway. nih.govresearchgate.net Similarly, in the context of ischemic stroke, OEA promotes the switch of microglia (the resident macrophages of the central nervous system) from an inflammatory M1 phenotype to a protective M2 phenotype, an effect that is dependent on PPAR-α activation. mdpi.comresearchgate.net This shift in macrophage polarization contributes to the neuroprotective effects of OEA. mdpi.com

Conversely, some studies suggest that PPAR-α can also contribute to a pro-inflammatory (M1) macrophage phenotype. frontiersin.org This highlights the complex and context-dependent role of PPAR-α in regulating macrophage function.

Table 1: Research Findings on Oleoyl Ethanolamide and PPAR-α

| Research Area | Key Findings | References |

|---|---|---|

| Lipid Metabolism | OEA stimulates lipolysis and β-oxidation, leading to reduced triglyceride and cholesterol levels. | nih.govplos.orgcaldic.com |

| Macrophage Polarization | OEA promotes the anti-inflammatory M2 macrophage phenotype via the AMPK-PPARα pathway. | mdpi.comnih.govresearchgate.net |

| Neuroprotection | OEA shifts microglia to a protective M2 phenotype in ischemic stroke models through PPAR-α. | mdpi.comresearchgate.net |

| Atherosclerosis | OEA inhibits atherosclerotic plaque formation by modulating macrophage polarization. | nih.govresearchgate.net |

Interaction with Transient Receptor Potential Vanilloid Type 1 (TRPV1) Receptors

In addition to its interaction with PPAR-α, Oleoyl Ethanolamide also modulates the activity of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor. caldic.comnih.gov This interaction is particularly relevant to the effects of OEA on neuronal signaling and satiety.

Oleoyl Ethanolamide as an Antagonist of TRPV1

While some studies suggest OEA can activate TRPV1 under certain conditions, particularly after protein kinase C (PKC) stimulation, other evidence points to an antagonistic role. nih.govresearchgate.net It has been demonstrated that OEA can inhibit anandamide-evoked currents at the TRPV1 receptor. nih.gov The interaction appears to be complex and may depend on the cellular context and the presence of other signaling molecules. For instance, in sensory neurons, OEA-induced calcium influx is dependent on PKC activation and is blocked by the TRPV1 antagonist capsazepine. nih.gov In some experimental setups, OEA alone does not activate TRPV1 but modulates the receptor's response to other agonists. nih.gov

Elucidation of Vagal Nerve Stimulation Pathways

The interaction of OEA with TRPV1 receptors is crucial for its ability to stimulate vagal nerve afferents, which are sensory nerves that transmit information from the gastrointestinal tract to the brain. nih.govresearchgate.net This stimulation plays a significant role in the satiety-inducing effects of OEA. nih.gov

Studies have shown that OEA directly excites nodose ganglion neurons, which are the cell bodies of vagal afferents. nih.gov This excitation is restricted to capsaicin-sensitive neurons, indicating the involvement of TRPV1. nih.gov The activation of TRPV1 by OEA leads to depolarization of these neurons and a reduction in short-term food intake. nih.govfrontiersin.org Furthermore, the anorectic effects of OEA are lost when vagal nerves are ablated, supporting the essential role of this pathway. researchgate.net The activation of TRPV1 by OEA on vagal afferents is believed to be a key mechanism by which the gut signals to the brain to regulate feeding behavior. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Oleoyl Ethyl Amide |

| Oleoyl Ethanolamide (OEA) |

| Anandamide (B1667382) |

| Capsaicin |

| Capsazepine |

| Retinoid X Receptor (RXR) |

| Inducible Nitric Oxide Synthase (iNOS) |

| Carnitine-palmitoyltransferase-1 (CPT-1) |

| Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHMG-CoA Syn) |

G Protein-Coupled Receptor (GPR) Interactions

This compound (OEA), a naturally occurring ethanolamide lipid, has been shown to bind to the G protein-coupled receptor GPR119. wikipedia.org This has led to the hypothesis that OEA may be an endogenous ligand for this receptor. wikipedia.org GPR119 is found in high concentrations in pancreatic β-cells and intestinal L-cells, making it a target of interest for metabolic conditions. mdpi.com

The activation of GPR119 by OEA in insulinoma cells has been linked to an increase in intracellular cyclic AMP (cAMP) and a potentiation of glucose-stimulated increases in intracellular calcium. nih.gov This signaling pathway is similar to that of glucagon-like peptide-1 (GLP-1). nih.gov The interaction between OEA and GPR119 is believed to play a role in glucose homeostasis. nih.gov

While OEA is a recognized ligand, other lipid amides have also been found to activate GPR119. oup.com For instance, N-oleoyldopamine (OLDA) activates GPR119 with a potency similar to OEA. oup.com Another compound, N-oleoyl serinol, has been identified as a potent GPR119 agonist, with an even greater maximum activation than OEA. nih.gov The most potent lipid amide GPR119 agonists identified are the N-oleoyltyrosinol stereoisomers. oup.com These findings suggest that a range of structurally related lipid amides can act as modulators of GPR119 function. oup.com

| Compound | Receptor | Effect |

| This compound (OEA) | GPR119 | Agonist, proposed endogenous ligand wikipedia.orgnih.gov |

| N-oleoyldopamine (OLDA) | GPR119 | Agonist, equipotent to OEA oup.com |

| N-oleoyl serinol | GPR119 | Potent agonist, greater efficacy than OEA nih.gov |

| N-oleoyltyrosinol | GPR119 | Potent agonist oup.com |

This table summarizes the interactions of this compound and its analogues with the GPR119 receptor.

This compound has been identified as a selective agonist for the G protein-coupled receptor GPR55. lookchem.comchemicalbook.com GPR55 receptors are located in various tissues, including the endothelium of blood vessels. mdpi.com The activation of GPR55 by agonists can lead to different physiological responses, such as vasoconstriction or vasorelaxation, depending on the specific tissue and conditions. mdpi.com

Research has also pointed to this compound's role as an agonist of GPR55 and GPR18 cannabinoid receptors, suggesting its potential to counteract bladder overactivity. researchgate.net

Enzyme Inhibition and Modulation of Related Lipid Mediators

This compound is recognized as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the breakdown of fatty acid amides like anandamide. pnas.orgnih.gov FAAH terminates the signaling of these lipids by hydrolyzing them into their constituent fatty acid and amine. nih.gov

The inhibition of FAAH by compounds like this compound is a therapeutic strategy being explored for pain and central nervous system disorders. nih.gov By blocking FAAH, the levels of endogenous fatty acid amides are increased, which can potentiate their signaling effects. nih.govgoogle.com Both reversible and irreversible inhibitors of FAAH have been developed. researchgate.net While this compound itself is an inhibitor, other more potent and selective FAAH inhibitors have been synthesized, such as URB597 and PF-3845. researchgate.net

This compound has been shown to inhibit ceramidase, an enzyme that catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a fatty acid. nih.govthegoodscentscompany.com This inhibition leads to an increase in cellular ceramide levels. nih.govresearchgate.net Ceramide and its derivatives are crucial components of cell membranes and are involved in various signaling pathways, including those related to insulin (B600854) resistance, oxidative stress, and inflammation. nih.gov

The inhibition of ceramidase by OEA can therefore significantly impact sphingolipid metabolism. nih.gov Studies have shown that OEA treatment can lead to an accumulation of various ceramide species and a decrease in sphingosine. nih.gov While N-oleoylethanolamine has been characterized as a ceramidase inhibitor, its potency is considered relatively low. researchgate.net

Inhibition of FAAH by this compound and other inhibitors leads to an increase in the levels of several endogenous lipid mediators. caymanchem.com Specifically, FAAH inhibition has been shown to elevate the levels of anandamide (AEA), oleoylethanolamide (OEA), and in some cases, 2-arachidonoylglycerol (B1664049) (2-AG). caymanchem.comjneurosci.org

FAAH is the primary enzyme for the degradation of anandamide. jneurosci.orgnih.gov Therefore, its inhibition directly results in higher concentrations of this endocannabinoid. google.com Similarly, OEA levels are also increased following FAAH inhibition. nih.govjneurosci.orgescholarship.org

The effect of FAAH inhibitors on 2-AG levels is more complex. While some studies report an increase in 2-AG levels after FAAH inhibitor administration, others suggest that FAAH is not the primary enzyme for 2-AG degradation, which is mainly handled by monoacylglycerol lipase (B570770) (MAGL). jneurosci.orgnih.gov The observed increases in 2-AG might be due to indirect effects on the broader endocannabinoid system. jneurosci.org

| FAAH Inhibitor | Effect on Anandamide (AEA) | Effect on Oleoylethanolamide (OEA) | Effect on 2-Arachidonoylglycerol (2-AG) |

| This compound | Increase caymanchem.com | Increase caymanchem.com | Increase caymanchem.com |

| URB597 | Increase jneurosci.orgescholarship.org | Increase jneurosci.orgescholarship.org | Increase or No Change jneurosci.orgnih.govescholarship.org |

This table illustrates the impact of FAAH inhibitors on the levels of endogenous lipid mediators.

Other Receptor System Interactions and Allosteric Modulations

Beyond their well-established targets, this compound and its analogues, particularly oleamide (B13806), exhibit complex interactions with other critical receptor systems, notably the GABAA and serotonin (B10506) receptors. Furthermore, they are potent modulators of intercellular communication via gap junctions.

Interactions with GABAA and Serotonin Receptors (Oleamide context)

Oleamide, a primary fatty acid amide, has been shown to allosterically modulate the function of both GABAA and various serotonin (5-HT) receptor subtypes. researchgate.netnih.gov This modulation is often stereoselective, with the cis-isomer of oleamide demonstrating greater activity. taylorandfrancis.com

GABAA Receptors:

Oleamide enhances the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. nih.gov It has been shown to potentiate GABA-induced chloride currents, a hallmark of positive allosteric modulation. google.comresearchgate.net This effect is observed in cultured cortical neurons and recombinant human GABAA receptors. nih.govgoogle.com The presence of a γ subunit in the GABAA receptor complex appears to be a requirement for oleamide's modulatory effects. nih.gov Interestingly, while oleamide enhances GABAergic neurotransmission, its actions are not blocked by flumazenil, a classic benzodiazepine (B76468) antagonist, suggesting a distinct binding site. nih.gov The sleep-inducing effects of oleamide are thought to be at least partially mediated through its interaction with GABAA receptors containing the β3 subunit. researchgate.net

Serotonin Receptors:

Oleamide's interaction with the serotonergic system is multifaceted, with varying effects on different 5-HT receptor subtypes. nih.gov It potentiates the response of 5-HT2A and 5-HT2C receptors to serotonin. nih.govwipo.int This potentiation manifests as an increase in the efficacy of serotonin without altering its EC50. nih.gov The structural features of oleamide, particularly the cis-9 double bond, are crucial for this activity. wipo.int

Conversely, oleamide acts as an inhibitor or negative allosteric modulator at the 5-HT7 receptor. nih.govpnas.orgmdpi.com It can reduce the cAMP accumulation stimulated by serotonin at this receptor subtype. pnas.org Some evidence suggests that oleamide may act as a weak agonist at the 5-HT7 receptor on its own but behaves as an antagonist in the presence of serotonin, indicating an allosteric mechanism. nih.govpnas.org In vivo studies have shown that oleamide can induce c-fos expression in neurons that also express the 5-HT7 receptor, particularly in the thalamus and hypothalamus. nih.gov

The table below summarizes the interactions of oleamide with various GABAA and serotonin receptor subtypes.

| Receptor Subtype | Effect of Oleamide | Key Findings |

| GABAA | Positive Allosteric Modulator | Enhances GABA-induced chloride currents. google.comresearchgate.net Effect is dependent on the γ subunit. nih.gov Not blocked by flumazenil. nih.gov |

| 5-HT1A | Potentiator | Potentiates the receptor's response to serotonin. nih.gov |

| 5-HT2A | Positive Allosteric Modulator | Potentiates serotonin-mediated responses. nih.govwipo.int Structural features of oleamide are critical for this activity. wipo.int |

| 5-HT2C | Positive Allosteric Modulator | Potentiates serotonin-mediated chloride currents. nih.gov |

| 5-HT7 | Inhibitor/Negative Allosteric Modulator | Inhibits serotonin-induced cAMP formation. nih.govpnas.org May act as a weak agonist alone but an antagonist in the presence of serotonin. nih.govpnas.org |

Mechanisms of Gap Junction Communication Inhibition (Oleamide context)

Oleamide is a potent inhibitor of gap junction communication, a form of direct intercellular communication that allows the passage of small molecules and ions between adjacent cells. pnas.orgpnas.org This inhibition has been observed in various cell types, including glial cells. pnas.orgnih.gov

The inhibitory effect of oleamide on gap junctions is structurally specific. pnas.orgpnas.org The key structural requirements for effective inhibition include:

A fatty acid chain length of 16-24 carbons.

A cis double bond at the Δ9 position.

A polarized terminal carbonyl group.

A hydrophobic methyl terminus. pnas.org

Oleamide's inhibition of gap junction-mediated dye transfer is dose-dependent, with significant inhibition observed at micromolar concentrations. nih.govmolbiolcell.org The mechanism of inhibition is thought to involve a direct interaction with the gap junction proteins or a perturbation of the membrane environment surrounding the channels. pnas.org It is noteworthy that oleamide's inhibition of gap junctions is distinct from its effects on other forms of intercellular signaling, such as mechanically stimulated calcium waves in glial cells, which are not affected. nih.gov

The inhibition of gap junction communication by oleamide may have significant physiological consequences, particularly in the central nervous system where such communication is crucial for neuronal function and synchronization. pnas.orgpnas.org By uncoupling cells, oleamide could influence higher-order processes like sleep. pnas.orgnih.gov

The table below details the structural requirements for oleamide's inhibition of gap junction communication.

| Structural Feature | Requirement for Inhibition | Consequence of Modification |

| Chain Length | 16-24 carbons (optimal 16-18) | Shorter or longer chains may be less effective. |

| Double Bond | cis double bond at Δ9 position | Removal or conversion to trans eliminates inhibitory activity. pnas.org |

| Terminal Group | Polarized carbonyl group | Modifications that remove this feature can reduce or eliminate activity. pnas.org |

| Methyl Terminus | Hydrophobic | Introduction of polar groups at this end eliminates inhibitory properties. pnas.org |

Cellular and Systemic Mechanisms of Action in Preclinical Research Models

Regulation of Energy Homeostasis and Metabolic Processes

OEA is a significant player in the peripheral control of energy metabolism. nih.govresearchgate.net It is synthesized in the small intestine in response to feeding, where it acts as a local satiety signal. physiology.orgphysiology.org Its actions are crucial in managing the body's response to dietary fats and maintaining energy balance. caldic.comnih.gov

Modulation of Lipid Metabolism, including Lipolysis and Beta-Oxidation

OEA plays a pivotal role in regulating lipid metabolism, a process largely mediated by its function as a high-affinity agonist for PPAR-α. nih.govnih.gov Activation of PPAR-α by OEA initiates a cascade of events that collectively enhance the breakdown and utilization of fats. caldic.complos.org

Research findings indicate that OEA stimulates several key processes:

Fatty Acid Uptake: OEA promotes the absorption of fatty acids into cells like adipocytes, hepatocytes, and skeletal myocytes. nih.govcaldic.com This is partly achieved by up-regulating genes involved in fatty acid transport, such as fatty acid translocase (FAT/CD36). caldic.comnih.gov

Lipolysis: In adipocytes, OEA enhances the process of lipolysis, which is the breakdown of stored triglycerides into free fatty acids and glycerol. physiology.orgresearchgate.net This releases fatty acids into circulation to be used for energy.

Beta-Oxidation: OEA significantly stimulates the mitochondrial and peroxisomal beta-oxidation of fatty acids. caldic.comresearchgate.net This catabolic process breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production. caldic.com The stimulation of genes involved in this pathway is a direct consequence of PPAR-α activation. caldic.complos.org

These coordinated actions highlight OEA as a key physiological regulator of how the body manages and expends dietary fat. caldic.com

| Process | Effect of OEA | Primary Mediating Receptor | Key Genes/Proteins Involved |

|---|---|---|---|

| Fatty Acid Uptake | Stimulates | PPAR-α | FAT/CD36 caldic.comnih.gov |

| Lipolysis | Stimulates | PPAR-α | Hormone-Sensitive Lipase (B570770) (HSL) |

| Beta-Oxidation | Stimulates | PPAR-α | Carnitine Palmitoyltransferase 1 (CPT1) |

Influence on Glucose Metabolism

The influence of Oleoylethanolamide (OEA) on glucose metabolism is multifaceted, with research pointing to different effects depending on the specific tissue and metabolic context. In the liver of type 2 diabetic mouse models, OEA has been shown to improve glucose homeostasis by promoting glycogen (B147801) synthesis and suppressing gluconeogenesis (the production of glucose). nih.gov This antihyperglycemic effect was found to occur through the activation of the liver kinase B1 (LKB1)/5' AMP-activated protein kinase (AMPK) signaling pathway, independent of its usual PPAR-α target. nih.gov

Conversely, in isolated rat adipocytes, OEA has been observed to inhibit insulin-stimulated glucose uptake. physiology.org This effect was linked to the phosphorylation of the glucose transporter GLUT4, potentially mediated by p38 and JNK kinases, which may impair its transport activity without affecting its translocation to the cell membrane. physiology.org This impairment of insulin (B600854) action in fat cells could contribute to the glucose intolerance observed in rats after acute OEA administration. physiology.org In cardiac tissue of mice on a high-fat diet, OEA treatment improved insulin sensitivity and glucose disposal, an effect associated with increased phosphorylation of AMPK and AKT, which are involved in the translocation of GLUT4 to the cardiomyocyte membrane. oup.com

| Tissue/Model | Observed Effect of OEA | Proposed Mechanism | Reference |

|---|---|---|---|

| Mouse Liver (T2DM Model) | Promotes glycogen synthesis, suppresses gluconeogenesis | Activation of LKB1/AMPK pathway | nih.gov |

| Rat Adipocytes | Inhibits insulin-stimulated glucose uptake | Phosphorylation of GLUT4 via p38/JNK kinases | physiology.org |

| Mouse Heart (High-Fat Diet) | Improves insulin sensitivity and glucose disposal | Increased phosphorylation of AMPK and AKT | oup.com |

Investigation of Oleoyl (B10858665) Ethanolamide's Role in Atherosclerosis Progression and Macrophage Polarization

Atherosclerosis is a chronic inflammatory disease where macrophages play a central role in all stages of plaque development. researchgate.net OEA has demonstrated atheroprotective effects by modulating macrophage activity and the inflammatory processes within atherosclerotic plaques. plos.org A key mechanism is its ability to influence macrophage polarization, which is the process by which macrophages adopt distinct functional phenotypes, primarily the pro-inflammatory M1 type or the anti-inflammatory and reparative M2 type. researchgate.netfrontiersin.org

Preclinical studies have shown that OEA promotes the polarization of macrophages towards the beneficial M2 phenotype while inhibiting the pro-atherogenic M1 phenotype. researchgate.netoaepublish.com This is accomplished through the activation of the AMPK-PPARα signaling pathway. researchgate.net By activating this pathway, OEA enhances the expression of M2 macrophage markers, such as CD206 and TGF-β, and decreases the expression of M1 markers like iNOS. oaepublish.com This shift from an M1 to an M2 state within atherosclerotic plaques contributes to plaque stabilization and a reduction in local inflammation. researchgate.netahajournals.org Furthermore, OEA has been found to antagonize the effects of oxidized LDL (ox-LDL), a key driver of atherosclerosis, by inhibiting vascular endothelial cell proliferation and smooth muscle cell migration. plos.org

Neurobiological and Neuromodulatory Effects

Beyond its metabolic roles, OEA exerts significant effects within the central nervous system, offering neuroprotection and modulating key neurotransmitter systems.

Mechanisms of Neuroprotection (e.g., Microtubule Dynamics Stabilization, Neuroinflammation Modulation)

OEA has been identified as a potent anti-inflammatory and neuroprotective agent in several preclinical models of neurological disorders. frontiersin.orgoup.com One of its primary neuroprotective functions is the modulation of neuroinflammation. frontiersin.org For example, in models of alcohol-induced brain damage, OEA administration blocks the pro-inflammatory cascade mediated by Toll-like receptor 4 (TLR4), reducing the production of pro-inflammatory cytokines (like IL-1β and TNF-α) and chemokines in the frontal cortex. frontiersin.orgnih.gov This anti-inflammatory action is largely attributed to its activation of PPAR-α, which can repress pro-inflammatory transcription factors like NF-κB. frontiersin.org

In a mouse model of cerebellar neurodegeneration, OEA was shown to delay the death of Purkinje cells and improve motor and cognitive functions. researchgate.net The underlying molecular effect was linked to the stabilization of microtubule structure and dynamics. researchgate.net In models of ischemic stroke, OEA provides neuroprotection by promoting the polarization of microglia/macrophages to the protective M2 phenotype, an effect also mediated by PPAR-α. mdpi.com

| Neurological Condition Model | Neuroprotective Effect of OEA | Proposed Mechanism | Reference |

|---|---|---|---|

| Alcohol-Induced Neuroinflammation | Reduces pro-inflammatory cytokines and oxidative stress | Blocks TLR4/NF-κB signaling via PPAR-α activation | frontiersin.orgnih.gov |

| Cerebellar Neurodegeneration | Delays Purkinje cell death, improves motor/cognitive function | Stabilization of microtubule dynamics | researchgate.net |

| Ischemic Stroke | Reduces neuronal damage and inflammation | Promotes M2 polarization of microglia/macrophages via PPAR-α | mdpi.com |

Dopaminergic System Modulation in the Context of Oleoyl Ethanolamide Signaling

OEA has been shown to modulate the dopaminergic system, which is critical for reward, motivation, and motor control. caldic.com Systemic administration of OEA has been found to exert neuroprotective effects on the nigrostriatal dopaminergic circuit in experimental models of Parkinson's disease. oup.com This protection against neurotoxin-induced damage to dopamine (B1211576) neurons is dependent on the activation of PPAR-α receptors, which are expressed by dopaminergic neurons in the substantia nigra. oup.com

Furthermore, OEA can influence reward-related behaviors by activating hedonic dopamine pathways. caldic.comnih.gov This interaction is thought to contribute to its effects on eating behavior, where it may reduce food intake by modulating the reward value of food. caldic.com The interaction between OEA and the dopaminergic system is complex, potentially involving interactions with other neurotransmission systems, such as the cannabinoid system, to modulate inputs to reward-related brain regions like the striatum. mdpi.com Some research also suggests that ethanolamine (B43304), a breakdown product of OEA, may contribute to the balance between dopamine and acetylcholine, further influencing eating behavior. researchgate.net

Role in Sleep Regulation and Circadian Rhythms (Derived from Oleamide (B13806) Research)

While direct research on Oleoyl Ethyl Amide's role in sleep is limited, inferences can be drawn from studies on the structurally similar compound, oleamide. Oleamide, a fatty acid amide, was first identified in the cerebrospinal fluid of sleep-deprived cats and has demonstrated hypnotic effects in animal studies. upenn.eduoup.com In rats, peripherally administered oleamide was found to decrease motor activity, and its endogenous levels increased significantly after sleep deprivation. oup.com Intraperitoneal injection of oleamide in mice shortened the time to fall asleep (sleep latency) while increasing the duration of non-REM (NREM) and total sleep. oup.com

The sleep-inducing effects of oleamide appear to be multifaceted. Its hypnotic action is prevented by a cannabinoid CB1 receptor antagonist, suggesting an indirect involvement of the endocannabinoid system, even though oleamide itself does not bind to this receptor. oup.com Furthermore, the limited hypnotic effect of oleamide in mice lacking a specific subunit of the GABAA receptor suggests a potential interaction with the GABAergic system, which is a primary target for many sedative-hypnotic drugs. oup.com The endocannabinoid system, including lipids like oleamide and anandamide (B1667382), is increasingly recognized as a potential target for developing new treatments for sleep disorders. oup.com

In contrast to the sleep-promoting effects of oleamide, research in humans has shown that levels of oleoylethanolamide (OEA), another related lipid messenger, increase in the cerebrospinal fluid after 24 hours of sleep deprivation. nih.gov This has led to the hypothesis that OEA may be involved in promoting alertness and wakefulness, potentially as a neuroprotective response to the stress of sleep loss. nih.gov Given that this compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and other fatty acid amides like oleamide and OEA, its effects on sleep could be complex, potentially influencing the levels of multiple sleep-regulating lipids. caymanchem.com

Modulation of Enteric and Central Signaling Pathways in Feeding Behavior Research

This compound's influence on feeding behavior is intricately linked to its structural analog, oleoylethanolamide (OEA), a bioactive lipid that plays a significant role in satiety. The anorectic signaling of OEA is dependent on a cascade of events that begin in the gut and extend to the central nervous system. researchgate.netnih.gov

The process is initiated by the consumption of dietary fats rich in oleic acid. nih.gov This leads to the activation of fat sensory receptors located on enterocytes, the absorptive cells of the small intestine. researchgate.netnih.gov This activation triggers the enzymatic conversion of dietary oleic acid into OEA within these intestinal cells. researchgate.net OEA then acts as a local signaling molecule, initiating the sensation of satiety. researchgate.netnih.gov Research has explored the role of various G protein-coupled receptors (GPCRs) in the gut that respond to lipids. For instance, GPR119, found on enteroendocrine cells, is activated by N-acylethanolamines like OEA, contributing to the regulation of metabolic processes. frontiersin.org Another receptor, TRPV1, which is known as the capsaicin (B1668287) receptor, has also been identified as a potential target for OEA, contributing to its excitatory action on sensory nerves involved in satiety signaling. nih.gov

The satiety-inducing effects of OEA are critically dependent on the fatty acid translocase CD36. researchgate.netnih.gov OEA, acting as a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), modulates the expression of CD36. nih.govresearchgate.net Increased expression of CD36 is important for the uptake and sensing of fatty acids in the intestine. researchgate.netgriffith.edu.au This PPAR-α-dependent mechanism is crucial for the subsequent signaling cascade that leads to a reduction in food intake. researchgate.net A disruption in this system, including the function of CD36, can curb or completely stop the fat-induced satiety signals. researchgate.netnih.gov

The satiety signals initiated by OEA in the gut are relayed to the brain through a complex interplay of neurotransmitters. researchgate.netnih.gov OEA stimulates vagal sensory neurons that project to the brainstem. researchgate.net This signaling involves the brain's histaminergic system. nih.gov OEA has been shown to increase the activity of histaminergic neurons in the hypothalamus, leading to the release of histamine, a neurotransmitter that acts as a satiety factor. nih.govnih.gov

This histaminergic activation is necessary for OEA to exert its full anorectic effect, which includes the stimulation of oxytocin (B344502) release from the paraventricular nucleus of the hypothalamus. nih.govnih.gov Oxytocin is a peptide known to regulate social behavior and has also been implicated in the control of food intake. nih.gov Furthermore, recent evidence suggests that OEA's ability to reduce food intake also involves its influence on dopamine and endocannabinoid signaling within the brain's reward centers. researchgate.netresearchgate.net Intestinal OEA can induce dopamine release in the brain, which is thought to reduce the appetite for fatty foods. biorxiv.org This multi-faceted signaling pathway, involving histamine, oxytocin, and dopamine, underscores the complex mechanism by which OEA, and by extension its modulator this compound, can influence feeding behavior. researchgate.netnih.govresearchgate.net

Effects on Cellular Processes and Organ System Physiology

Research in the nematode Caenorhabditis elegans has provided insights into how N-acylethanolamines (NAEs), a class of lipids that includes OEA, can influence lifespan and cellular homeostasis. Studies have shown that dietary restriction, a known method for extending lifespan in many species, is associated with a reduction in the abundance of NAEs in C. elegans. nih.gov This suggests that NAEs may act as signals that coordinate the organism's metabolic response to nutrient availability. nih.gov

Specifically, a deficiency in NAEs has been found to be sufficient to extend the lifespan of these worms through a mechanism that requires the transcription factor PHA-4, which is also involved in the life-extending effects of dietary restriction. nih.gov Conversely, supplementing the diet of C. elegans with the NAE eicosapentaenoyl ethanolamide (EPEA) can inhibit the lifespan extension caused by dietary restriction. nih.gov This indicates that NAE signaling plays a role in the aging process. nih.gov The regulation of protein homeostasis, or proteostasis, is essential for health and longevity, and studies in C. elegans have shown that signaling from the nervous system can coordinate this process throughout the organism. biorxiv.org Furthermore, other natural compounds have been identified in C. elegans screens that impact the interplay between mitochondria and lipid homeostasis, promoting a longer healthspan. mdpi.com

Urodynamic Control and Bladder Activity Modulation by this compound

This compound, an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, has demonstrated significant modulatory effects on bladder function in various preclinical rodent models. auajournals.orgtandfonline.com Its mechanism of action is primarily linked to the enhancement of the endogenous cannabinoid system within the lower urinary tract, which plays a role in the regulation of normal and pathological bladder activity. auajournals.orgnih.gov

In studies involving healthy, conscious rats, the administration of this compound, whether intravenously or directly into the bladder (intravesically), led to discernible changes in urodynamic parameters. tandfonline.com Researchers observed an increase in the interval between bladder contractions, a higher micturition volume, expanded bladder capacity, and an elevated pressure threshold for initiating urination. tandfonline.com These effects suggest that by preventing the breakdown of endocannabinoids, this compound helps to suppress bladder sensory mechanisms and reflex activity during the urine storage phase. tandfonline.comnih.gov The influence of this compound appears to be significantly mediated by the cannabinoid receptor 2 (CB2), as the effects were nullified by a CB2 antagonist (SR 144528). tandfonline.com In contrast, a cannabinoid receptor 1 (CB1) antagonist only partially diminished the effect on the pressure threshold, indicating a more prominent role for CB2 receptors in these regulatory processes. tandfonline.comnih.gov

The impact of this compound is even more pronounced in models of bladder overactivity. auajournals.org In rats with bladder overactivity induced by either partial urethral obstruction or the administration of prostaglandin (B15479496) E2, intrathecal (spinal) delivery of this compound effectively counteracted the pathological changes. auajournals.org It successfully decreased both the frequency of micturition and elevated bladder pressures associated with the overactive condition. auajournals.org This suggests that the spinal endocannabinoid system, when modulated by FAAH inhibition, can exert significant control over bladder hyperactivity. auajournals.org Interestingly, intravenous administration in these models did not produce the same urodynamic effects, highlighting the importance of the administration route and the role of spinal mechanisms. auajournals.org

Interactive Table: Urodynamic Effects of this compound in Preclinical Models

| Model | Administration Route | Key Findings | Receptor Involvement | Reference |

|---|---|---|---|---|

| Normal Rats | Intravenous / Intravesical | Increased inter-contraction intervals, micturition volume, bladder capacity, and threshold pressure. | Primarily CB2; partially CB1. | tandfonline.com |

| Normal Rats | Intrathecal | Decreased micturition frequency. | Not specified. | auajournals.org |

| Rats with Bladder Overactivity (Urethral Obstruction) | Intrathecal | Decreased micturition frequency and bladder pressures. | Implied CB1/CB2. | auajournals.org |

| Rats with Bladder Overactivity (Prostaglandin E2-induced) | Intrathecal | Counteracted increases in bladder pressure; increased bladder volume and inter-contraction interval. | Not specified. | auajournals.org |

Vasodilation and Cardiovascular System Effects (Oleamide context)

In the context of cardiovascular research, the closely related primary fatty acid amide, Oleamide, has been extensively studied for its potent vasodilatory effects. researchgate.netnih.gov Oleamide induces relaxation of blood vessels, an action that is dependent on both the concentration of the compound and the presence of an intact endothelium, the inner lining of blood vessels. nih.govnih.gov

The mechanisms underlying Oleamide-induced vasodilation are multifaceted and involve several signaling pathways and receptors. researchgate.netnih.gov The response is partly mediated by substances released from the endothelium. nih.govnih.gov While nitric oxide (NO) has been implicated, other endothelium-derived factors, such as the endothelium-derived hyperpolarizing factor (EDHF), are also believed to play a role. researchgate.netnih.gov

Receptor studies have revealed a complex interaction profile for Oleamide. Its vasodilatory action in rat mesenteric arteries involves contributions from:

Cannabinoid CB1 receptors: The CB1 receptor antagonist AM251 was found to attenuate the vasodilatory response to Oleamide. nih.gov

Atypical/novel cannabinoid receptors: The antagonist O-1918, which targets a putative "abnormal-cannabidiol" or endothelial anandamide receptor, also reduces Oleamide-induced vasodilation. researchgate.netnih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) channels: Inhibition of TRPV1 channels also diminishes the relaxation effect, suggesting their involvement. nih.govnih.gov

Interestingly, a portion of Oleamide's vasodilatory effect persists even after the removal of the endothelium, indicating a direct action on the vascular smooth muscle cells or associated sensory nerves. nih.gov This endothelium-independent component appears to be strongly linked to TRPV1 receptor activation. nih.gov

Interactive Table: Mechanisms of Oleamide-Induced Vasodilation in Rat Arteries

| Mechanism Component | Role in Vasodilation | Supporting Evidence | Reference |

|---|---|---|---|

| Endothelium | Partially dependent; mediates a significant portion of the relaxation. | Removal of endothelium attenuates the vasodilatory response. | nih.govnih.gov |

| CB1 Receptor | Contributes to vasodilation. | Response is attenuated by CB1 antagonist (AM251). | nih.gov |

| Non-CB1/CB2 Receptor | Contributes to vasodilation. | Response is attenuated by antagonist O-1918. | researchgate.netnih.gov |

| TRPV1 Channel | Contributes to vasodilation. | Response is shifted by TRPV1 antagonist (capsazepine). | nih.gov |

| Vascular Smooth Muscle | Site of direct action. | A portion of the vasodilatory effect remains in endothelium-denuded arteries. | nih.gov |

Academic Methodologies and Analytical Approaches in Oleoyl Ethyl Amide Research

Biosynthetic Labeling Techniques for Metabolic Pathway Elucidation (e.g., Radioactive or Stable Mass Isotopes)

To unravel the metabolic pathways involving Oleoyl (B10858665) Ethyl Amide (OEA), researchers employ biosynthetic labeling techniques. These methods utilize isotopic tracers, which are molecules where one or more atoms have been replaced with an isotope. These isotopes can be either radioactive or stable. alliedacademies.org This approach is fundamental to understanding how OEA is synthesized and broken down in biological systems.

Isotopic tracers, such as those containing stable isotopes like ¹³C or ¹⁵N, are introduced into cell cultures or administered to living organisms. nih.gov The labeled atoms can then be tracked as they are incorporated into various metabolites through biochemical reactions. alliedacademies.org By analyzing the distribution of these isotopes in OEA and its related molecules, scientists can map out the metabolic routes. For instance, stable isotope-assisted metabolomics allows for the elucidation of network-wide metabolic pathways by tracking the fate of labeled precursors. mdpi.comcapes.gov.br This technique provides a global view of how precursor metabolites are utilized and transformed within the cell. capes.gov.br

These labeling experiments can be designed in several ways. A single tracer can be used to follow a specific pathway, or multiple parallel labeling experiments can be conducted under identical conditions with different labeled substrates to gain a more comprehensive understanding. alliedacademies.org This allows for the confirmation of biochemical network models and improves the accuracy of metabolic flux analysis, which quantifies the rate of reactions in a metabolic network. alliedacademies.orgresearchgate.net The use of stable isotopes, in particular, has become a powerful tool in modern metabolic research, offering insights into the structure and function of metabolic pathways. alliedacademies.org

In vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable tools for investigating the molecular mechanisms underlying the effects of Oleoyl Ethyl Amide. These models allow for controlled experiments in a simplified environment, providing insights that can then be tested in more complex living organisms.

Utilization of Mammalian Cell Lines (e.g., Neuroblastoma Cells, Hepatocytes)

A variety of mammalian cell lines are used to study the diverse actions of OEA. Neuroblastoma cells, such as the mouse N18TG2 line, have been instrumental in studying the biosynthesis of fatty acid amides like oleamide (B13806), a compound structurally related to OEA. mdpi.comsemanticscholar.orgnih.gov Research has shown that these cells can produce oleamide and that this production is linked to specific enzymatic pathways. mdpi.comsemanticscholar.org

Hepatocytes, the primary cells of the liver, are another crucial model system. Both primary hepatocytes and hepatoma cell lines like Huh-7 and HepG2 are used to investigate OEA's role in liver metabolism. nih.gov Studies using these cells have revealed that OEA can reduce the synthesis and secretion of triglycerides and apolipoprotein B in hepatocytes. nih.gov Furthermore, research on normal rat liver cell lines, such as Clone 9, has been used to evaluate the agonistic activity of OEA and related compounds on Peroxisome Proliferator-Activated Receptor α (PPAR-α). jst.go.jp The use of these cell lines allows for detailed mechanistic studies, such as examining the dose-dependent effects of OEA on gene expression and cellular processes. nih.govjst.go.jp

| Cell Line | Organism | Cell Type | Key Research Focus | Example Finding |

|---|---|---|---|---|

| N18TG2 | Mouse | Neuroblastoma | Biosynthesis of fatty acid amides | Demonstrated the production of oleamide. mdpi.comsemanticscholar.org |

| Huh-7 | Human | Hepatoma | Lipid metabolism | OEA reduces synthesis and secretion of triglycerides and apoB. nih.gov |

| HepG2 | Human | Hepatoma | Lipid metabolism and apoptosis | OEA reduces triglyceride secretion and protects against apoptosis. nih.govresearchgate.net |

| Clone 9 | Rat | Normal Liver | PPAR-α agonistic activity | Evaluated PPAR-α activation by OEA and its analogs. jst.go.jp |

| Caco-2 | Human | Colon Adenocarcinoma | Lipoprotein assembly | OEA increases synthesis and secretion of triacylglycerols. nih.gov |

| A549 | Human | Lung Carcinoma | Cancer cell invasion and metastasis | OEA exhibits anti-invasive effects. researchgate.net |

Advanced Primary Cell Culture Systems for Specific Tissue Research

While cell lines are valuable, primary cells, which are isolated directly from tissues, offer a model that more closely resembles the in vivo environment. eppendorf.comlonza.com These cells retain many of the characteristics of their tissue of origin, making them ideal for studying tissue-specific effects of OEA. eppendorf.comlonza.com

Primary hepatocytes, for example, are considered the gold standard for many metabolic and toxicological studies. bioivt.com Research using primary mouse hepatocytes has shown that OEA can promote glycogen (B147801) synthesis and inhibit glucose production. nih.gov Furthermore, studies on primary hepatocytes have revealed that OEA's effects on lipid metabolism are dependent on the presence of PPAR-α. nih.gov The use of primary cells allows for a more physiologically relevant understanding of how OEA functions in specific tissues.

Advances in cell culture techniques, such as the move from 2D to 3D culture systems, are further enhancing the utility of primary cells. eppendorf.com These advanced models can better replicate the complex cell-cell interactions and microenvironment of living tissues, providing even more accurate insights into the biological effects of compounds like OEA. biocompare.com

In vivo Preclinical Animal Models for Physiological Investigations

In vivo animal models are essential for understanding the physiological effects of this compound in a whole-organism context. These models allow researchers to study the complex interactions between different organ systems and to investigate the behavioral and systemic outcomes of OEA administration.

Rodent Models in Metabolic, Neurobehavioral, and Urodynamic Studies

Rodents, particularly rats and mice, are the most commonly used animal models in OEA research. They are utilized in a wide range of studies, from metabolism and neurobehavior to bladder function.

In the realm of metabolic research, rodent models have been crucial for demonstrating OEA's effects on energy balance and liver function. Studies in mice have shown that OEA can protect against acute liver injury and improve glucose homeostasis. nih.govnih.gov

Neurobehavioral studies in rats and mice have explored the effects of OEA on cognitive function, anxiety, and pain. researchgate.netnih.gov For instance, research has indicated that OEA treatment can improve cognitive function and reduce fatigue-like behavior in a mouse model of Gulf War Illness. researchgate.net

Urodynamic studies in rats have investigated the role of OEA in bladder control. These studies have shown that OEA can counteract bladder overactivity, suggesting its potential involvement in the regulation of micturition. auajournals.orgnih.gov

| Rodent Model | Area of Study | Key Findings |

|---|---|---|

| Mice | Metabolic Studies | OEA protects against acute liver injury and improves glucose homeostasis. nih.govnih.gov |

| Mice | Neurobehavioral Studies | OEA improves cognitive function and reduces fatigue-like behavior in a model of Gulf War Illness. researchgate.net |

| Rats | Urodynamic Studies | OEA counteracts bladder overactivity. auajournals.orgnih.gov |

| Rats | Neurobehavioral Studies | DSAP lesions in the brain prevent the anorexigenic effects of OEA. researchgate.net |

| Mice | Neuroprotection | OEA delays Purkinje cell dysfunction and death in a model of cerebellar neurodegeneration. nih.gov |

| Rats | Myocardial Ischemia/Reperfusion Injury | OEA alleviates apoptosis in diabetic rats with myocardial ischemia/reperfusion injury. nih.gov |

Diverse Vertebrate and Invertebrate Models for Comparative Biological Studies

While rodent models are prevalent, research on OEA extends to other vertebrate and invertebrate species, providing valuable comparative biological insights. For instance, the endocannabinoid system, to which OEA is related, has been studied in a variety of non-mammalian vertebrates, including birds and fish, revealing conserved functions in motor activity, metabolism, and appetite. unt.edu

The presence of OEA and related compounds has also been identified in invertebrates such as the planarian Dugesia dorotocephala and insects like Drosophila melanogaster and Apis cerana. unt.edunih.govnih.gov Studying these simpler organisms can provide fundamental insights into the evolutionary origins and conserved roles of these lipid signaling molecules. For example, research on the planarian has explored the presence and potential function of endocannabinoid ligands, including OEA. unt.edu These comparative studies help to build a broader understanding of the biological significance of this compound across the animal kingdom.

Pharmacological and Genetic Manipulation Strategies

In the scientific investigation of this compound (OEtA), a multi-pronged approach involving pharmacological and genetic strategies is essential to elucidate its mechanisms of action and physiological roles. These methodologies allow researchers to probe the intricate pathways influenced by this lipid amide.

Application of Selective Enzyme Inhibitors (e.g., FAAH, PAM inhibitors)

The study of this compound is closely linked to the modulation of the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH). OEtA itself is recognized as a potent and selective inhibitor of FAAH, with an IC50 value of 5.25 nM in rat brain homogenates. caymanchem.com Its selectivity is a key feature, as it does not significantly inhibit other enzymes like acidic PEAase or bind to cannabinoid receptors CB1 and CB2. caymanchem.com This selectivity allows researchers to use OEtA as a tool to specifically elevate the levels of endogenous FAAH substrates, such as anandamide (B1667382) (AEA), oleoylethanolamide (OEA), and 2-arachidonoylglycerol (B1664049) (2-AG), to study their downstream effects. caymanchem.com

The use of various FAAH inhibitors in research provides a comparative context for understanding the effects of OEtA. These inhibitors can be broadly categorized as reversible or irreversible. researchgate.net For instance, compounds like URB597 and PF-3845 are potent, selective, and irreversible FAAH inhibitors that have been used extensively in preclinical studies and have entered clinical trials. researchgate.netplos.org By comparing the outcomes of studies using OEtA with those using other well-characterized inhibitors, scientists can dissect the specific contributions of FAAH inhibition to observed physiological effects, such as analgesia and anxiolysis. caymanchem.comresearchgate.net

Another relevant enzyme in the broader context of fatty acid amides is peptidylglycine alpha-amidating monooxygenase (PAM). While the primary known target of OEtA is FAAH, the study of related lipid amides like oleamide involves PAM. Research has shown that oleamide may be synthesized from N-oleoylglycine by PAM. nih.govresearchgate.net Inhibition of PAM, for example by disulfiram, has been used to investigate this biosynthetic pathway. nih.gov Although not a direct target of OEtA, understanding the role of PAM inhibitors helps to map the metabolic network of related lipid signaling molecules. nih.govmdpi.com

Table 1: Comparison of Selected FAAH Inhibitors

| Inhibitor | Type | Selectivity | Research Application |

| This compound (OEtA) | Potent, Selective | High for FAAH over CB1/CB2 receptors and other hydrolases. caymanchem.com | Studying analgesic and anxiolytic effects by increasing endogenous cannabinoid levels. caymanchem.comauajournals.org |

| URB597 | Irreversible | Selective for FAAH. researchgate.netplos.org | Investigating antinociceptive and anxiolytic-like effects in preclinical pain models. plos.org |

| PF-3845 | Irreversible | Highly potent and selective for FAAH. researchgate.netplos.org | Quantifying the impact of FAAH inhibition on central nervous system levels of fatty acid amides. plos.org |

| OL-135 | Reversible | Potent, non-selective (α-ketoheterocycle class). researchgate.net | Early studies on the analgesic effects of reversible FAAH inhibition. researchgate.net |

Utilization of Receptor Agonists and Antagonists in Signaling Pathway Analysis

To understand the signaling pathways through which OEtA exerts its effects, researchers employ receptor agonists and antagonists. Since OEtA's primary action is to increase the concentration of endogenous cannabinoids by inhibiting their degradation by FAAH, the subsequent signaling often involves cannabinoid receptors. caymanchem.complos.org

The antinociceptive effects resulting from the elevation of endocannabinoid levels by FAAH inhibitors have been shown to be blocked by the administration of CB1 or CB2 receptor antagonists. plos.org For example, the CB1 antagonist SR141716A has been used to demonstrate that the analgesic effects of elevated anandamide levels are mediated through the CB1 receptor. pnas.orgpnas.org This pharmacological blockade is a critical step in confirming the downstream targets of the signaling cascade initiated by FAAH inhibition.

While OEtA itself shows no significant binding to CB1 or CB2 receptors, the endocannabinoids it elevates do. caymanchem.com Anandamide is a well-known agonist for the CB1 receptor. pnas.org Related lipid amides, such as oleamide, have demonstrated direct agonist actions at CB1 receptors and also at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. researchgate.net The use of selective antagonists for these receptors, such as the TRPV1 antagonist capsazepine, helps to differentiate the specific pathways involved in the observed physiological responses. oup.com Therefore, a combination of FAAH inhibition by OEtA and the application of specific receptor antagonists allows for a detailed dissection of the signaling pathways involved. plos.orgresearchgate.net

Gene Knockout and Knockdown Approaches (e.g., siRNA) in Functional Studies

Genetic manipulation provides powerful tools for understanding the functional role of the pathways modulated by OEtA. The most relevant of these is the use of FAAH knockout (FAAH-KO) mice. pnas.orgnih.gov These genetically modified animals lack the FAAH enzyme, thereby mimicking the biochemical effect of a complete and chronic administration of an FAAH inhibitor like OEtA. pnas.orgnih.gov

Studies on FAAH-KO mice have revealed several key findings. These mice exhibit significantly elevated brain levels of anandamide and other N-acyl ethanolamines, including N-oleoyl ethanolamine (B43304). pnas.orgpnas.org For instance, one study reported a 15-fold increase in anandamide levels in the brains of FAAH-KO mice compared to their wild-type counterparts. pnas.org Functionally, these mice show reduced pain sensation (analgesia), and this effect can be reversed by treatment with a CB1 receptor antagonist, confirming the role of the endocannabinoid system in this phenotype. pnas.orgnih.gov By comparing the phenotype of FAAH-KO mice with the effects of acute OEtA administration, researchers can distinguish between the developmental consequences of lifelong FAAH absence and the effects of acute pharmacological inhibition.

Gene knockdown using small interfering RNA (siRNA) represents another valuable technique. researchgate.net While less commonly reported specifically for OEtA research, siRNA has been used to target enzymes in related lipid amide pathways. For example, siRNA-mediated knockdown of PAM has been shown to decrease the production of oleamide and lead to an accumulation of its precursor, N-oleoylglycine, in cell culture models. mdpi.comsemanticscholar.org This approach allows for a more transient and localized reduction in protein expression compared to germline gene knockout, offering temporal and spatial control in functional studies. google.comresearchgate.net

Table 2: Endogenous N-Acyl Ethanolamine Levels in FAAH Knockout vs. Wild-Type Mice Brains

| N-Acyl Ethanolamine | FAAH +/+ (Wild-Type) (pmol/g tissue) | FAAH -/- (Knockout) (pmol/g tissue) | Fold Increase | Reference |

| Anandamide (AEA) | ~1 | ~15 | 15x | pnas.orgpnas.org |

| N-oleoyl ethanolamine (OEA) | 18 ± 12 | 710 ± 90 | ~39x | pnas.orgpnas.org |

Note: The values are approximate and based on data reported in the cited literature.

Bioanalytical Techniques for Lipid Amide Quantification and Identification

Accurate quantification and identification of this compound and related lipid mediators are fundamental to understanding its pharmacology and metabolism. This relies on sophisticated bioanalytical techniques capable of detecting and measuring these molecules in complex biological matrices.

Mass Spectrometry-Based Lipidomics for Profile Analysis

Mass spectrometry (MS) is the cornerstone of modern lipidomics and is indispensable for the analysis of OEtA and its metabolic network. nih.govcreative-proteomics.com Shotgun lipidomics, which involves the direct analysis of lipid extracts, allows for the comprehensive identification and quantification of thousands of individual lipid species. nih.gov This is particularly relevant for studying the effects of OEtA, as its inhibition of FAAH leads to changes in the profile of multiple endogenous fatty acid amides. plos.org

Techniques such as liquid chromatography-mass spectrometry (LC-MS) are frequently employed. pnas.org This method combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. For instance, isotope dilution LC-MS has been used to quantify the levels of N-acyl ethanolamines in the brains of FAAH knockout mice, demonstrating a significant accumulation of these lipids. pnas.orgpnas.org In these experiments, known amounts of deuterated standards (e.g., d4-anandamide) are added to the biological sample, allowing for precise absolute quantification of the endogenous, non-deuterated lipids. pnas.orgpnas.org

Multi-dimensional mass spectrometry (MDMS-SL) further enhances the analytical capability by using tandem mass spectrometry (MS/MS) to fragment lipid ions, providing structural information that aids in the unambiguous identification of lipid species, even distinguishing between isomers. nih.govcreative-proteomics.com This level of detail is crucial for accurately profiling the changes in the lipidome following pharmacological or genetic manipulation related to OEtA's mechanism of action. helsinki.fi

Chromatographic Separation Methods (e.g., TLC, HPLC, GC) for Purity and Quantification

Chromatographic techniques are essential for both the purification of OEtA and its quantification in biological samples. khanacademy.orgijpsjournal.com

Thin-Layer Chromatography (TLC) is a versatile and cost-effective method for separating lipids. khanacademy.orgaocs.org In the context of OEtA research, TLC assays have been used to measure FAAH activity by monitoring the conversion of a radiolabeled substrate (like ¹⁴C-labeled anandamide or oleamide) into its corresponding fatty acid. pnas.org The substrate and product have different polarities and thus migrate to different positions on the TLC plate, allowing for their separation and subsequent quantification by detecting the radioactivity in each spot. pnas.orgresearchgate.net TLC is also used for preparative purposes to purify synthesized compounds or isolate lipids from complex extracts. dokumen.pub

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is a powerful tool for both analytical and preparative-scale separation. aocs.orgiaea.org HPLC is frequently coupled with other detectors, most notably mass spectrometers (LC-MS), as described above. However, it is also used as a standalone technique with UV or other detectors for purity assessment of synthetic OEtA. researchgate.net Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used to separate fatty acid amides based on their hydrophobicity. researchgate.net

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another high-resolution separation technique. For analysis by GC, non-volatile lipids like fatty acid amides typically require chemical derivatization to increase their volatility. While less common than LC-MS for intact lipid amide profiling, GC-MS is a standard method for analyzing the fatty acid components of lipids after hydrolysis.

Fluorescence-Based Enzyme Activity Assays for Endocannabinoid Hydrolytic Enzymes

The study of this compound and other endocannabinoids relies on the accurate measurement of the activity of hydrolytic enzymes that govern their metabolism. mdpi.comunimi.itnih.govresearchgate.net Fluorometric assays have emerged as indispensable tools in this field due to their high sensitivity, specificity, and capacity for real-time monitoring. mdpi.comunimi.itnih.govresearchgate.net These assays are crucial for understanding the kinetic mechanisms of enzyme reactions and for high-throughput screening of potential therapeutic agents that target these enzymes. mdpi.comunimi.itnih.govresearchgate.net

The endocannabinoid system's homeostasis is maintained by several hydrolytic enzymes, including fatty acid amide hydrolase (FAAH), N-acylethanolamine-hydrolyzing acid amidase (NAAA), monoacylglycerol lipase (B570770) (MAGL), and α/β-hydrolase domains 6 (ABHD6) and 12 (ABHD12). mdpi.comunimi.itnih.govresearchgate.net The development of selective inhibitors for these enzymes is a significant area of research for creating novel therapeutic drugs. mdpi.comunimi.it

A variety of methods, including radiolabeling, immunohistochemistry, and mass analysis, have been developed to study enzyme localization and activity. mdpi.comunimi.it However, fluorescence-based assays are particularly advantageous for their applicability in high-throughput screening (HTS). unimi.it For instance, a novel fluorescent assay for FAAH activity utilizes arachidonyl 7-amino, 4-methyl coumarin (B35378) amide (AAMCA) as a fluorogenic substrate. researchgate.net The hydrolysis of AAMCA by FAAH produces the highly fluorescent 7-amino, 4-methyl coumarin (AMC), allowing for continuous monitoring of enzyme activity. researchgate.net Another approach involved the development of pyridine (B92270) derivatives as fluorescent probes for FAAH, which offer high fluorescence, good aqueous solubility, and a smaller size. mdpi.comunimi.it

These fluorescence-based methods provide powerful tools to investigate the enzymes that metabolize this compound, facilitating the discovery of new therapeutic strategies.

Synthetic Chemistry Methodologies for Oleoyl Ethanolamide Derivatives

The synthesis of oleoyl ethanolamide and its derivatives is a key area of research, with a focus on developing efficient, sustainable, and scalable methods. These methodologies are critical for producing high-purity compounds for research and potential therapeutic applications.

Enzymatic Synthesis Approaches (e.g., using 1-Monoacylglycerols and Lipases)

Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods for producing fatty amides like oleoyl ethanolamide. colab.wsacs.org Lipases, particularly from Candida antarctica (Novozym 435), are effective biocatalysts for these reactions. colab.wsnih.gov

A highly efficient method involves the use of 1-monoacylglycerols (MAGs) as acyl donors. colab.wsacs.org For example, when 1-monoolein was used as the acyl donor for the synthesis of oleoyl ethanolamide, a product yield of up to 96% was achieved under optimal conditions. colab.wsacs.orgresearchgate.netresearchgate.net A comparative study demonstrated the superiority of 1-monoolein over other acyl donors such as oleic acid, triolein, and ethyl oleate (B1233923), which resulted in yields of 76.4%, 0%, and 51.8%, respectively. colab.wsacs.orgresearchgate.net This highlights that MAGs are more efficient reactants for the preparation of fatty amides compared to fatty acids and ethyl esters. acs.org

The enzymatic synthesis can be optimized by considering factors like the type of lipase, solvent, and reaction temperature. acs.org For instance, the use of a packed-bed reactor with Lipozyme 435 in a continuous flow system has been shown to improve the space-time yield and catalyst productivity. researchgate.net Furthermore, a two-step method has been developed to prepare fatty ethanolamides from vegetable oil, which involves glycerolysis followed by amidation, resulting in a high yield of the final product. colab.wsacs.orgresearchgate.net

An effective process for the enzymatic synthesis of oleoylethanolamide has been described that involves the purification of commercial oleic acid followed by an optimized reaction with ethanolamine in the presence of hexane (B92381) and a lipase. nih.gov This method yielded oleoylethanolamide with 96.6% purity. nih.gov On a larger scale, the purity and yield after crystallization were 96.1% and 73.5%, respectively. nih.gov

Green Chemistry Principles in Fatty Amide Production Research

The principles of green chemistry are increasingly being applied to the synthesis of fatty amides to create more environmentally friendly and sustainable processes. marketresearchintellect.comnumberanalytics.com This involves minimizing waste, utilizing renewable feedstocks, and reducing the use of hazardous substances. numberanalytics.com

A key strategy is the use of enzymes as biocatalysts, which can replace hazardous reagents and lead to the formation of fewer by-products. nih.gov Lipases, for example, are powerful catalysts for esterification and amidation reactions. nih.gov The use of greener solvents, such as cyclopentyl methyl ether, further enhances the sustainability of the process. nih.gov